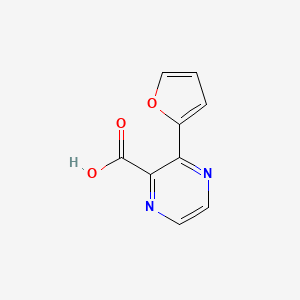

3-(Furan-2-yl)pyrazine-2-carboxylic acid

Descripción general

Descripción

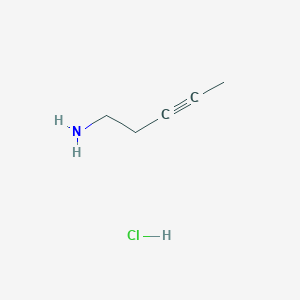

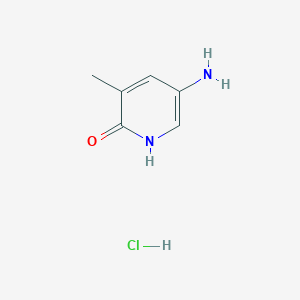

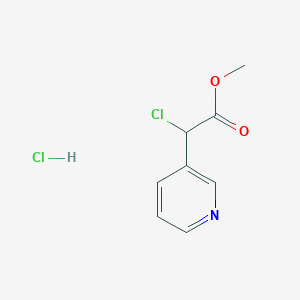

“3-(Furan-2-yl)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 . It is a derivative of pyrazine, which is a class of compounds known for their versatility in pharmacological activity .

Synthesis Analysis

The synthesis of furan derivatives has been a topic of interest in recent years. A switch from traditional resources such as crude oil to biomass has been observed in the chemical industry . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The synthesis of furan compounds involves a variety of catalysts and transformations .Molecular Structure Analysis

The molecular structure of “3-(Furan-2-yl)pyrazine-2-carboxylic acid” can be inferred from its molecular formula C9H6N2O3. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a furan ring, which is a five-membered aromatic ring with an oxygen atom .Chemical Reactions Analysis

The chemical reactions involving furan derivatives are diverse and complex. The oligomerization of these compounds can proceed through the addition of hydrated derivatives, leading to the formation of ether or ester bonds . In some cases, side processes of decarboxylation can also occur .Aplicaciones Científicas De Investigación

Synthesis and Theoretical Calculations

- The synthesis of 1H-pyrazole-3-carboxylic acid derivatives from furan-2,3-dione demonstrates the versatility of this compound as a starting material for producing heterocyclic compounds with potential pharmacological activities. Theoretical calculations provide insight into the reaction mechanisms and the electronic structures of the reactants and products, highlighting the importance of these compounds in medicinal chemistry research (Yıldırım & Kandemirli, 2005).

Biological Activities

- Research into the synthesis and biological evaluation of chalcones and acetyl pyrazoline derivatives containing the furan nucleus reveals their potent antitubercular activities. This study underscores the potential of these compounds in developing new antitubercular agents, emphasizing the therapeutic applications of furan-derived compounds (Bhoot, Khunt, & Parekh, 2011).

- The synthesis of pyrazoline derivatives incorporating imine moiety and their evaluation against bacterial strains show moderate to good antimicrobial activity. This research suggests the utility of these compounds in antimicrobial drug development, pointing towards the broader spectrum of biological activities associated with furan-containing compounds (Sultan, Abdula, Faeq, & Radi, 2021).

Chemical Reactions and Derivatives

- Studies on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones demonstrate the synthetic utility of furan derivatives in producing pyrazole-3-carboxylic acid and its derivatives. These reactions expand the toolbox for synthesizing nitrogen-containing heterocycles, which are of significant interest due to their varied biological activities (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002).

Antimicrobial Evaluation

- The synthesis and antimicrobial evaluation of new pyrazolines incorporating imine moieties underscore the antimicrobial potential of furan-based compounds. The study highlights the importance of structural modifications in enhancing the biological activities of these compounds (Cetin & Bildirici, 2016).

Novel Alkaloids Discovery

- The discovery of new alkaloids from mangrove-derived actinomycete featuring the furan-2-yl group indicates the natural occurrence and potential bioactivity of these compounds. This finding adds to the diversity of naturally occurring molecules with possible therapeutic applications (Wang et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

3-(furan-2-yl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)8-7(10-3-4-11-8)6-2-1-5-14-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJJTKKQJVSHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)pyrazine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1445705.png)

![3-(2-{4-[(4-fluoro-2-hydroxyphenyl)carbonyl]piperidin-1-yl}ethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1445718.png)